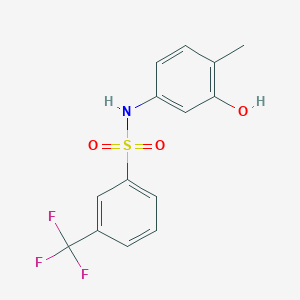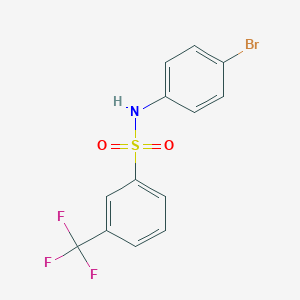![molecular formula C20H12Cl2N2O2 B265943 (6E)-6-[4-(2,5-dichlorophenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B265943.png)
(6E)-6-[4-(2,5-dichlorophenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6E)-6-[4-(2,5-dichlorophenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. This compound is also known as quinazoline-2,4-dione derivative and has been found to have several pharmacological properties.
Mécanisme D'action
The mechanism of action of (6E)-6-[4-(2,5-dichlorophenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways. This compound has also been found to inhibit the expression of various pro-inflammatory cytokines, such as TNF-α and IL-6.
Biochemical and Physiological Effects:
Studies have shown that (6E)-6-[4-(2,5-dichlorophenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one can modulate various biochemical and physiological processes, such as apoptosis, cell cycle regulation, and angiogenesis. Additionally, this compound has been found to have antioxidant properties, which can help protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (6E)-6-[4-(2,5-dichlorophenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one in lab experiments is its ability to selectively target specific signaling pathways, which can help researchers better understand the underlying mechanisms of various diseases. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of (6E)-6-[4-(2,5-dichlorophenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one. One potential direction is the development of novel derivatives with improved pharmacological properties. Additionally, further research is needed to better understand the potential therapeutic applications of this compound in various diseases, such as cancer and neurodegenerative diseases. Finally, more studies are needed to investigate the potential toxicity of this compound and its derivatives.
Méthodes De Synthèse
The synthesis of (6E)-6-[4-(2,5-dichlorophenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one involves the reaction of 2,5-dichlorophenol with 2-amino-5-chlorobenzophenone in the presence of sodium hydroxide. The resulting intermediate is then treated with cyclohexane-1,3-dione to obtain the final product.
Applications De Recherche Scientifique
(6E)-6-[4-(2,5-dichlorophenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. Additionally, this compound has been shown to have potential in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Propriétés
Nom du produit |
(6E)-6-[4-(2,5-dichlorophenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one |
|---|---|
Formule moléculaire |
C20H12Cl2N2O2 |
Poids moléculaire |
383.2 g/mol |
Nom IUPAC |
(6E)-6-[4-(2,5-dichlorophenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C20H12Cl2N2O2/c21-12-9-10-15(22)18(11-12)26-20-13-5-1-3-7-16(13)23-19(24-20)14-6-2-4-8-17(14)25/h1-11,23H/b19-14+ |
Clé InChI |
DNRQJOBBJWRNKB-XMHGGMMESA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=N/C(=C/3\C=CC=CC3=O)/N2)OC4=C(C=CC(=C4)Cl)Cl |
SMILES |
C1=CC=C2C(=C1)C(=NC(=C3C=CC=CC3=O)N2)OC4=C(C=CC(=C4)Cl)Cl |
SMILES canonique |
C1=CC=C2C(=C1)C(=NC(=C3C=CC=CC3=O)N2)OC4=C(C=CC(=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(2-Methyl-1-piperidinyl)sulfonyl]benzonitrile](/img/structure/B265862.png)
![3-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265874.png)

![N-[3-(dimethylamino)propyl]-2,4-difluorobenzenesulfonamide](/img/structure/B265884.png)
![3-bromo-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265885.png)
![2,4-difluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265887.png)
![5-bromo-N-[4-(trifluoromethoxy)phenyl]-2-thiophenesulfonamide](/img/structure/B265888.png)





